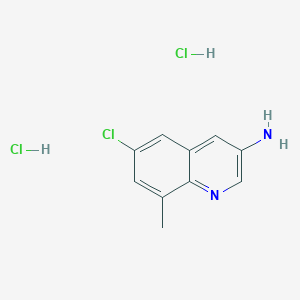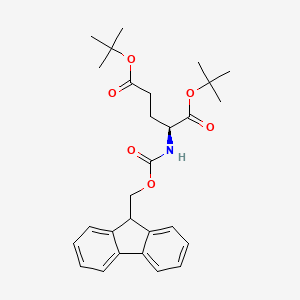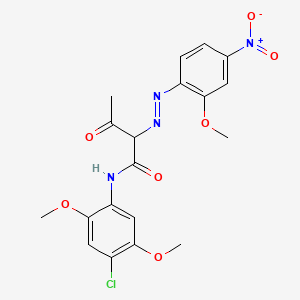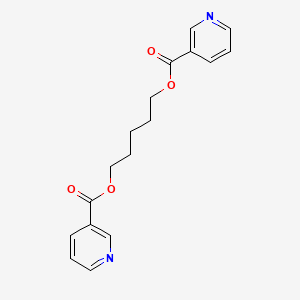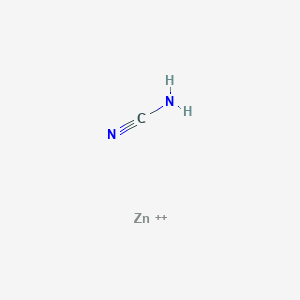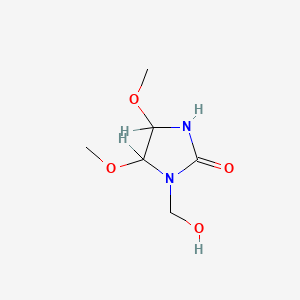
Manganese;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese chloride is an inorganic compound with the chemical formula MnCl₂. It exists in several forms, including anhydrous, dihydrate (MnCl₂·2H₂O), and tetrahydrate (MnCl₂·4H₂O), with the tetrahydrate being the most common. This compound is typically a pink solid, characteristic of many manganese(II) species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction is as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for chlorine production .
In the laboratory, manganese chloride can also be prepared by reacting manganese metal or manganese(II) carbonate with hydrochloric acid .
Industrial Production Methods: Industrial production of manganese chloride involves similar methods, often starting with manganese dioxide and hydrochloric acid. The process is carried out in a controlled environment to manage the release of chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese chloride undergoes various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states.
Reduction: Manganese(II) can be reduced to manganese metal.
Substitution: Manganese chloride can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other halides like sodium chloride or potassium chloride.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese metal.
Substitution: Different manganese halides.
Applications De Recherche Scientifique
Manganese chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other manganese compounds.
Biology: Essential nutrient in trace amounts, involved in various enzymatic reactions.
Medicine: Used in total parenteral nutrition (TPN) to prevent manganese deficiency.
Industry: Utilized in the production of dry cell batteries and as a catalyst in organic synthesis.
Mécanisme D'action
Manganese chloride exerts its effects primarily through its role as a cofactor for various enzymes. It is involved in processes such as:
Oxidative Stress Regulation: Acts as a cofactor for superoxide dismutase, an enzyme that protects cells from oxidative damage.
Metabolism: Participates in the metabolism of amino acids, cholesterol, and carbohydrates.
Comparaison Avec Des Composés Similaires
- Manganese(II) fluoride (MnF₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) iodide (MnI₂)
- Chromium(II) chloride (CrCl₂)
- Iron(II) chloride (FeCl₂)
Uniqueness: Manganese chloride is unique due to its specific role in biological systems as a cofactor for enzymes and its widespread use in industrial applications. Its pink color and high solubility in water also distinguish it from other manganese halides .
Propriétés
Formule moléculaire |
ClMn- |
|---|---|
Poids moléculaire |
90.39 g/mol |
Nom IUPAC |
manganese;chloride |
InChI |
InChI=1S/ClH.Mn/h1H;/p-1 |
Clé InChI |
FWHZQBMZKQZFJG-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


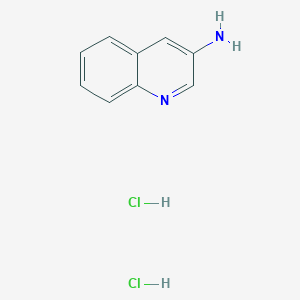
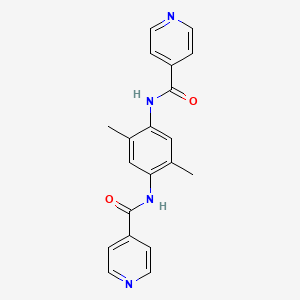
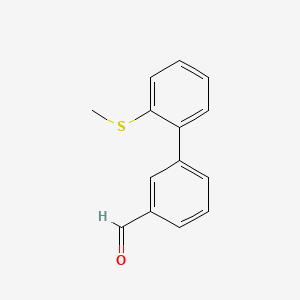
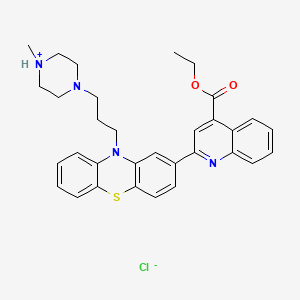
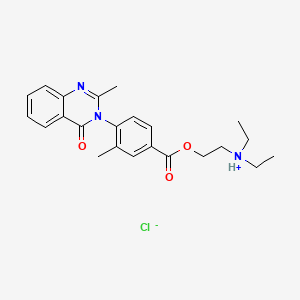
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
